tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Overview
Description
“tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound with the molecular formula C13H20N2O4 . It is used for scientific research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(16)14-10(13)17/h4-8H2,1-3H3, (H,14,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 268.31 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not available in the sources I found.Scientific Research Applications
Spirolactams as Conformationally Restricted Pseudopeptides
Fernandez et al. (2002) discussed the synthesis of derivatives of tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate for use in peptide synthesis as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. Their work involves the synthesis and conformational analysis of these compounds to mimic gamma-turn/distorted type II beta-turn structures in peptides, demonstrating the potential of these spirolactams in the design of peptidomimetics with predefined conformational preferences (M. M. Fernandez et al., 2002).
Supramolecular Arrangements Based on Cyclohexane-5-spirohydantoin Derivatives
Graus et al. (2010) explored the synthesis and crystallographic analysis of cyclohexane-spirohydantoin derivatives, including this compound, to understand the impact of substituents on supramolecular arrangements. Their findings highlight the significance of these compounds in studying crystal structures and molecular interactions, offering insights into the structural basis for the assembly of complex molecular architectures (Sara Graus et al., 2010).
NMR Characterization of Spiro[4.5]decanes
Guerrero-Alvarez et al. (2004) reported on the stereochemical analysis of a variety of spiro[4.5]decanes, including tert-Butyl substituted compounds, using NMR techniques. This study provides detailed insights into the relative configuration of these molecules, contributing valuable information for the structural elucidation and design of new compounds in medicinal chemistry and materials science (J. Guerrero-Alvarez et al., 2004).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl 1,3-dioxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-5-13(8-15)7-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGASDBALYJEYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724470 | |
Record name | tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-76-3 | |
Record name | 1,1-Dimethylethyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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